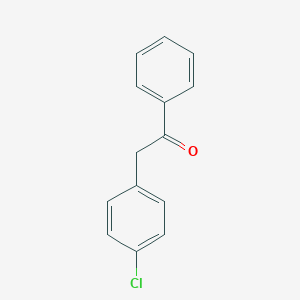

2-(4-Chlorophenyl)-1-phenylethanone

Descripción general

Descripción

2-(4-Chlorophenyl)-1-phenylethanone, also known as 4-chloro-1-phenylethanone, is a compound that has a wide range of applications in scientific research. It is a colorless liquid with a sweet floral scent and an aromatic nature. The compound has been studied for its potential use in pharmaceuticals, cosmetics, and materials science. It has been used in the synthesis of other compounds and in the development of new drugs and materials.

Aplicaciones Científicas De Investigación

Synthesis Processes

- Microwave-Assisted Friedel–Crafts Acylation: A study by Mahdi et al. (2011) demonstrates the synthesis of 2-(4-Chlorophenyl)-1-phenylethanone using Friedel–Crafts acylation under microwave heating. This method resulted in higher yields compared to conventional heating and is notable for its efficiency and reduced need for chromatographic purification (Mahdi et al., 2011).

Chemical Reactions and Mechanisms

- Non-electroselective Addition to Norbornadiene: Destro et al. (1984) studied the addition of 2-(4-chlorophenylimino)-1-phenylethanone to norbornadiene, highlighting a low degree of electroselectivity and π-facial stereoselectivity in the reaction process (Destro et al., 1984).

- Reactions with Conjugated Dienes: Lucchini et al. (1984) explored reactions of 2-(4-chlorophenylimino)-1-phenylethanone with various dienes, leading to the formation of tetrahydroquinoline derivatives. This study provides insight into the reactivity of this compound with different dienes (Lucchini et al., 1984).

Spectroscopic and Quantum Chemical Studies

- Molecular Structure and Spectroscopic Analysis: Sivakumar et al. (2021) conducted a detailed experimental and theoretical vibrational study of a derivative of this compound. The study includes DFT analysis, HOMO-LUMO energy distribution, and antimicrobial activity, providing a comprehensive understanding of its molecular properties (Sivakumar et al., 2021).

- Vibrational Activities and Electronic Properties: Jayasheela et al. (2018) characterized a derivative of this compound, focusing on its vibrational activities, electronic properties, molecular docking, and antimicrobial activity. This study offers insights into the compound's potential applications in medicinal chemistry (Jayasheela et al., 2018).

Pharmaceutical and Biological Applications

- Antimicrobial Activity: The study by Sivakumar et al. (2021) also reveals the antimicrobial properties of a derivative of this compound, indicating potential applications in developing antibacterial and antifungal agents (Sivakumar et al., 2021).

Safety and Hazards

Direcciones Futuras

The future directions for “2-(4-Chlorophenyl)-1-phenylethanone” could involve further exploration of its potential biological activities. For instance, indole derivatives, which are structurally similar, have been studied for their diverse biological activities and have shown immense potential to be explored for newer therapeutic possibilities .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIDMJOUQKOWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212706 | |

| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-83-8 | |

| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6332-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenyl)acetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D48K3G9JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)